molecular formula C10H13NO2S B13179060 4-(3-Methylmorpholin-4-yl)thiophene-2-carbaldehyde

4-(3-Methylmorpholin-4-yl)thiophene-2-carbaldehyde

Cat. No.: B13179060
M. Wt: 211.28 g/mol
InChI Key: TWAVLKOXNGUWAB-UHFFFAOYSA-N
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Description

4-(3-Methylmorpholin-4-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with a morpholine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methylmorpholin-4-yl)thiophene-2-carbaldehyde typically involves the functionalization of thiophene derivatives. One common method is the Vilsmeier-Haack reaction, which involves the formylation of thiophene using a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) . Another approach is the chloromethylation of thiophene, followed by subsequent reactions to introduce the morpholine moiety .

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Methylmorpholin-4-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).

Major Products:

    Oxidation: Thiophene-2-carboxylic acid derivatives.

    Reduction: Thiophene-2-methanol derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Mechanism of Action

The mechanism of action of 4-(3-Methylmorpholin-4-yl)thiophene-2-carbaldehyde is largely dependent on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions, while the morpholine moiety can form hydrogen bonds with target proteins, influencing their function and activity .

Comparison with Similar Compounds

    Thiophene-2-carbaldehyde: Lacks the morpholine moiety, making it less versatile in forming hydrogen bonds.

    4-(Morpholin-4-yl)thiophene-2-carbaldehyde: Similar structure but without the methyl group on the morpholine ring, potentially altering its biological activity.

Uniqueness: 4-(3-Methylmorpholin-4-yl)thiophene-2-carbaldehyde is unique due to the presence of both the morpholine and thiophene moieties, which confer distinct chemical and biological properties. The methyl group on the morpholine ring may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C10H13NO2S/c1-8-6-13-3-2-11(8)9-4-10(5-12)14-7-9/h4-5,7-8H,2-3,6H2,1H3

InChI Key

TWAVLKOXNGUWAB-UHFFFAOYSA-N

Canonical SMILES

CC1COCCN1C2=CSC(=C2)C=O

Origin of Product

United States

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